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Compound of Interest

Compound Name: BS2G Crosslinker disodium

Cat. No.: B15565550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to BS2G Crosslinking for Mass
Spectrometry
Chemical crosslinking coupled with mass spectrometry (CX-MS) has emerged as a powerful

technique for elucidating protein-protein interactions and mapping the topology of protein

complexes.[1] This approach provides distance constraints that are invaluable for

understanding the three-dimensional architecture of proteins and their assemblies.[2] Among

the various crosslinking reagents available, Bis(sulfosuccinimidyl) glutarate (BS2G) has gained

prominence due to its specific characteristics that are highly advantageous for mass

spectrometry-based workflows.

BS2G is a homobifunctional, amine-reactive crosslinker.[3] Its water-soluble nature, conferred

by the sulfo-NHS ester reactive groups, allows for crosslinking reactions to be performed in

aqueous solutions without the need for organic solvents that could perturb native protein

structures.[2][4] Furthermore, BS2G is membrane-impermeable, making it an excellent choice

for studying cell-surface protein interactions.[2][4] The reagent reacts specifically with primary

amines, such as the side chain of lysine residues and the N-terminus of proteins, forming

stable amide bonds.[3][5] The glutarate spacer arm of BS2G has a length of 7.7 Å, providing a

defined spatial constraint between the linked amino acid residues.[6]
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A significant advantage of using BS2G in quantitative proteomics is the availability of its

deuterated (d4) counterpart.[7] By using a 1:1 mixture of the light (d0) and heavy (d4) forms of

BS2G, crosslinked peptides can be readily identified in mass spectra by their characteristic

doublet signals, which simplifies data analysis and increases confidence in crosslink

identification.[3]

Properties of BS2G Crosslinker
Property Value Reference

Alternative Names

Sulfo-DSG,

Bis(Sulfosuccinimidyl)

glutarate

[6]

Chemical Formula C13H12N2O14S2Na2 [6]

Molecular Weight 530.35 Da [6]

Spacer Arm Length 7.7 Å [6]

Reactive Groups Sulfo-NHS esters [7]

Target Specificity
Primary amines (Lysine, N-

terminus)
[3][5]

Solubility Water-soluble [2][4]

Membrane Permeability Impermeable [2][4]

Experimental Protocols
Materials

BS2G Crosslinker (e.g., ProteoChem c1126)[6]

Deuterated BS2G (BS2G-d4) for quantitative studies (optional)[7]

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM HEPES, 25 mM Sodium Phosphate)

[5][6]

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate[6]
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Protein sample of high purity

Desalting columns (e.g., Zeba™ Desalt Spin Columns)

Digestion enzyme (e.g., Trypsin)

Reagents for protein reduction and alkylation (e.g., DTT and Iodoacetamide)

Mass spectrometer (e.g., Orbitrap Fusion Lumos)[8]

General BS2G Crosslinking Protocol
This protocol is a general guideline and may require optimization for specific protein systems.

Reagent Preparation:

Allow the BS2G vial to equilibrate to room temperature before opening to prevent moisture

condensation.[6]

Immediately before use, prepare a fresh stock solution of BS2G (e.g., 50 mM in reaction

buffer).[6] For quantitative experiments, prepare a 1:1 mixture of BS2G-d0 and BS2G-d4.

[3]

Crosslinking Reaction:

Ensure the protein sample is in an amine-free buffer at a suitable concentration (e.g., 1

mg/mL).

Add the BS2G stock solution to the protein sample to achieve the desired final

concentration. A molar excess of crosslinker to protein is typically used, ranging from 20:1

to 500:1.[7] Optimization is crucial for each specific system.

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for a slightly

longer duration.[6]

Quenching:
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Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of

20-50 mM.[6]

Incubate for 15 minutes at room temperature to quench any unreacted BS2G.[6]

Sample Preparation for Mass Spectrometry:

Remove excess crosslinker and quenching reagents by desalting or dialysis.[6]

Denature the crosslinked protein sample.

Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.

Digest the protein sample into peptides using a suitable protease, such as trypsin,

overnight at 37°C.[1]

Acidify the peptide mixture to stop the digestion.

Enrich for crosslinked peptides using techniques like size exclusion chromatography

(SEC) or strong cation exchange (SCX) chromatography.[3][9]

Mass Spectrometry Analysis:

Analyze the enriched peptide mixture by LC-MS/MS.[1]

Employ a data-dependent acquisition strategy, selecting precursor ions with charge states

of +3 or higher for fragmentation, as crosslinked peptides are typically more highly

charged.[10]

Utilize a combination of fragmentation methods such as Collision-Induced Dissociation

(CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation

(ETD) to obtain comprehensive fragmentation data.[5][11]

Data Analysis:

Use specialized software (e.g., pLink, MeroX, XlinkX) to identify crosslinked peptides from

the MS/MS data.[8][11]
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For quantitative studies with deuterated BS2G, search for peptide doublets with the

expected mass difference (4 Da for BS2G-d0/d4).[3]

Validate the identified crosslinks and map them onto the protein structure or interaction

network.

Quantitative Data Summary

Study System
Crosslinker:Pr
otein Ratio
(molar)

Reaction
Conditions

Number of
Identified
Crosslinks

Reference

αA-WT Crystallin 20:1

Room

Temperature, 1

hour

- [3]

αA-G98R

Crystallin
20:1

Room

Temperature, 1

hour

Distinct

intermolecular

interaction site

(K88-K99)

identified

[3]

Haloferax

volcanii 20S

Proteasome

50 µg

proteasome with

1 µL of 50 mM

BS2G

Room

Temperature, 60

min

α1 K54-K68 and

K44-K47

intramolecular

crosslinks

identified

[2]

Bovine Serum

Albumin (BSA)

20:1, 100:1,

500:1
1 hour

Efficiency varied

by concentration
[7]

Mass Spectrometry Parameters for BS2G
Crosslinked Peptide Analysis
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Instrument
Fragmentation
Method(s)

Precursor
Selection

Key Findings Reference

LTQ-Orbitrap CID

5 most abundant

precursors,

charge states

>+3 rejected

initially

Successful

identification of

intramolecular

crosslinks in

proteasomal

subunits.

[2]

Orbitrap Fusion

Lumos

CID, HCD, ETD,

EThcD, ETciD

Data-dependent

acquisition

EThcD provides

the best

sequence

coverage for high

charge density

crosslinked

peptides, while

HCD is optimal

for others.

[5]

Orbitrap Fusion

Lumos

CID, ETD, MS2-

MS3

Data-dependent

acquisition

MS-cleavable

crosslinkers with

MS2-MS3

methods can

increase the

number of

identified

crosslinked

peptides.

[8]

Visualizations
Experimental Workflow for BS2G Crosslinking Mass
Spectrometry
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Caption: General workflow for a BS2G crosslinking mass spectrometry experiment.
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Subunit Interaction Map of the Haloferax volcanii 20S
Proteasome α1 Subunit

α1 Subunit

K44

K47

BS2G

K54

K68

BS2G

Click to download full resolution via product page

Caption: Intramolecular crosslinks identified in the α1 subunit of the H. volcanii 20S

proteasome using BS2G.[2]
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Problem Possible Cause Suggested Solution

Low Crosslinking Efficiency

- Incompatible buffer (contains

primary amines).- Low protein

concentration.- Insufficient

crosslinker concentration.-

Hydrolyzed crosslinker.

- Use an amine-free buffer

(e.g., HEPES, PBS).- Increase

protein concentration.-

Optimize the molar excess of

BS2G.- Use freshly prepared

BS2G solution.

High Number of "Dead-end"

Crosslinks

- Crosslinker hydrolysis.- Steric

hindrance preventing the

second reaction.

- Optimize reaction time and

temperature.- Consider using a

crosslinker with a different

spacer arm length.

Low Number of Identified

Crosslinked Peptides

- Inefficient enrichment.-

Inappropriate MS

fragmentation parameters.-

Suboptimal data analysis

workflow.

- Employ enrichment strategies

like SEC or SCX.- Optimize

fragmentation energies and

use multiple fragmentation

methods (CID, HCD, ETD).-

Use specialized software for

crosslink identification.

Protein Precipitation

- High crosslinker

concentration leading to

extensive polymerization.

- Reduce the molar excess of

the crosslinker.- Optimize

reaction time to prevent over-

crosslinking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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